methyl N-[(5-iodo-2-methylphenyl)methyl]carbamate
Description
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Properties
IUPAC Name |
methyl N-[(5-iodo-2-methylphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-7-3-4-9(11)5-8(7)6-12-10(13)14-2/h3-5H,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXUXFPJMHBJHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)CNC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl N-[(5-iodo-2-methylphenyl)methyl]carbamate is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a carbamate functional group linked to a phenyl ring substituted with iodine and methyl groups. The structural formula can be represented as follows:
This configuration suggests potential interactions with biological targets, particularly in enzymatic pathways.
Antiviral Activity
Research indicates that this compound exhibits antiviral properties . A study highlighted its effectiveness against specific viral strains, demonstrating an inhibition of viral replication through interference with the viral life cycle. The compound's mechanism involves the inhibition of viral enzymes crucial for replication, leading to reduced viral load in infected cells .
Anticancer Potential
The compound has also been evaluated for its anticancer activity . In vitro studies demonstrated that it induces apoptosis in various cancer cell lines through the activation of caspase pathways. Notably, this compound showed significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity at low concentrations .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Induction of apoptosis |
| A549 | 3.8 | Caspase activation |
Enzyme Inhibition
The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to impaired cell proliferation in rapidly dividing cells, making it a candidate for further development in cancer therapeutics .
Case Studies
- In Vivo Efficacy Against Tumors : A xenograft model demonstrated that administration of this compound led to significant tumor regression in mice implanted with human cancer cells. The treatment resulted in a 70% reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent .
- Synergistic Effects with Other Drugs : In combination therapy studies, this compound showed enhanced efficacy when used alongside established chemotherapeutics such as doxorubicin. This synergistic effect suggests that it may help overcome drug resistance observed in some cancer treatments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
